4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide
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Overview
Description
4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, an oxoethoxy linker, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like chloroform or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process might include the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation . The compound binds to these transporters, altering their function and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- 2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Uniqueness
What sets 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its specific structure allows for selective inhibition of certain molecular targets, making it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C22H28FN3O4S |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C22H28FN3O4S/c1-3-10-24-31(28,29)18-8-9-21(17(2)15-18)30-16-22(27)26-13-11-25(12-14-26)20-7-5-4-6-19(20)23/h4-9,15,24H,3,10-14,16H2,1-2H3 |
InChI Key |
XVDOASVOZWTBDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F)C |
Origin of Product |
United States |
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